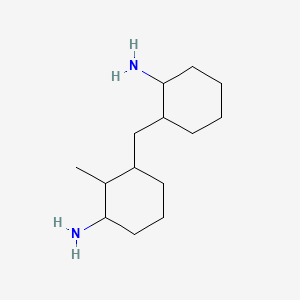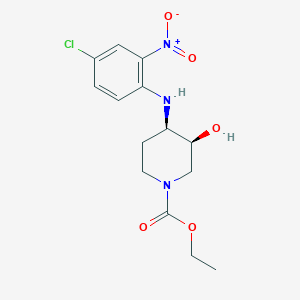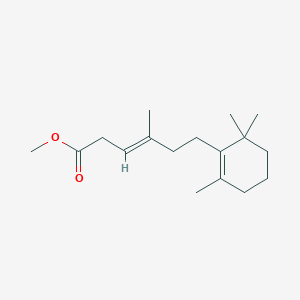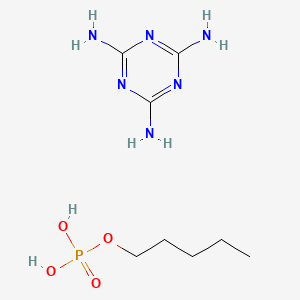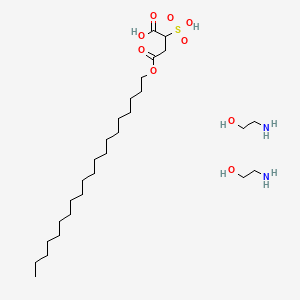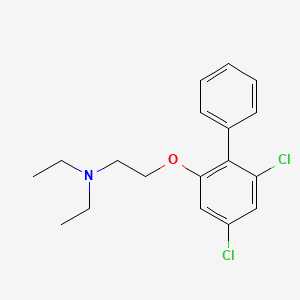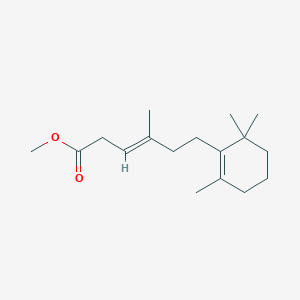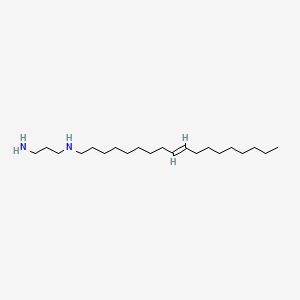
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with appropriate reagents under controlled conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide to afford the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol involves its interaction with specific molecular targets. The bicyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another related compound with a similar core structure but different functional groups and reactivity.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.
Propriétés
Numéro CAS |
93917-70-5 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,9-12H,5-7H2,1H3/b8-4+ |
Clé InChI |
OXLZQBOSZATWEA-XBXARRHUSA-N |
SMILES isomérique |
C/C(=C\C1CC2CC1C=C2)/CO |
SMILES canonique |
CC(=CC1CC2CC1C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



